molecular formula C6H7N3O B044251 1-(2-Aminopyrimidin-5-YL)ethanone CAS No. 124491-42-5

1-(2-Aminopyrimidin-5-YL)ethanone

Cat. No.: B044251
CAS No.: 124491-42-5
M. Wt: 137.14 g/mol
InChI Key: UYVRMDUESKFUJX-UHFFFAOYSA-N
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Description

1-(2-Aminopyrimidin-5-YL)ethanone is a chemical compound with the molecular formula C6H7N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminopyrimidin-5-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of β-diketones (such as acetylacetone) with N-cyanoamidines or commercial N-cyanoguanidine (dicyandiamide) in the presence of nickel acetate (Ni(OAc)2) . This method is convenient for accessing o-aminopyrimidine ketones with an unsubstituted NH2 group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopyrimidin-5-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrimidine derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

1-(2-Aminopyrimidin-5-YL)ethanone has several scientific research applications, including:

Comparison with Similar Compounds

1-(2-Aminopyrimidin-5-YL)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-(2-aminopyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVRMDUESKFUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560359
Record name 1-(2-Aminopyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124491-42-5
Record name 1-(2-Aminopyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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